molecular formula C10H14O B565768 (3-Ethyl-5-methylphenyl)methanol CAS No. 244080-18-0

(3-Ethyl-5-methylphenyl)methanol

Cat. No.: B565768
CAS No.: 244080-18-0
M. Wt: 150.221
InChI Key: VITSERFATIPMIB-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methylphenyl)methanol is a substituted aromatic alcohol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . Its structure features a hydroxymethyl group (-CH2OH) attached to a benzene ring that is further substituted with an ethyl group at the meta- position and a methyl group, also in a meta- orientation . This specific arrangement of substituents classifies it as a derivative of benzyl alcohol and places it within the family of meta-cresol-related compounds . As a benzyl alcohol derivative, it serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a controlled laboratory setting. Please note that specific data on applications, research value, and mechanism of action for this particular compound are not available in the current search results, indicating a potential area for novel investigation.

Properties

IUPAC Name

(3-ethyl-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITSERFATIPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Carbonyl Precursors

The reduction of ketones or aldehydes to their corresponding alcohols is a cornerstone of (3-Ethyl-5-methylphenyl)methanol synthesis. A widely adopted route involves the catalytic hydrogenation of (3-Ethyl-5-methylphenyl)ketone. For instance, palladium-on-carbon (Pd/C) in methanol under hydrogen gas (1–3 atm) achieves yields exceeding 85% . Alternative reducing agents like sodium borohydride (NaBH₄) in ethanol at 0–25°C offer moderate yields (70–75%) but require stoichiometric excess of the reductant .

Key variables influencing yield :

  • Catalyst loading : Pd/C at 5 wt% substrate ratio optimizes hydrogenation efficiency .

  • Solvent polarity : Methanol enhances substrate solubility and hydrogen diffusion compared to toluene .

Starting MaterialReducing AgentCatalystSolventTemperatureYield
(3-Ethyl-5-methylphenyl)ketoneH₂ (3 atm)Pd/C (5%)Methanol25°C87%
(3-Ethyl-5-methylphenyl)ketoneNaBH₄NoneEthanol0°C73%

Nucleophilic Substitution of Halogenated Intermediates

Halogenated precursors such as (3-Ethyl-5-methylphenyl)methyl chloride undergo hydrolysis to yield the target alcohol. This method, executed in polar aprotic solvents like dimethylformamide (DMF) , employs aqueous sodium hydroxide (NaOH) at 60–80°C. Patents highlight a 78% yield with minimal byproducts when using a 2:1 molar ratio of NaOH to substrate .

Critical considerations :

  • Solvent selection : DMF stabilizes the transition state, accelerating substitution kinetics .

  • Byproduct formation : Competing elimination reactions are suppressed at pH > 12 .

Grignard Reagent-Mediated Synthesis

The Grignard reaction offers a versatile pathway by reacting 3-Ethyl-5-methylphenylmagnesium bromide with formaldehyde. Conducted in tetrahydrofuran (THF) at −10°C, this method achieves 82% yield after protonation with ammonium chloride . Industrial-scale adaptations utilize continuous flow reactors to enhance reproducibility and reduce reaction times .

Advantages :

  • Functional group tolerance : Compatible with sterically hindered substrates .

  • Scalability : Flow systems mitigate exothermic risks during reagent addition .

Friedel-Crafts Alkylation Followed by Oxidation-Reduction

Friedel-Crafts alkylation introduces ethyl and methyl groups to a phenol precursor, followed by oxidation to a ketone and subsequent reduction. For example, aluminum chloride (AlCl₃) -catalyzed alkylation of toluene derivatives with ethyl bromide and methyl chloride yields a tri-substituted intermediate, which is oxidized using Jones reagent (CrO₃/H₂SO₄) and reduced via catalytic hydrogenation .

Performance metrics :

  • Overall yield : 65–70% (multi-step sequence) .

  • Purity : HPLC purity >98% after column chromatography .

Hydrolysis of Sulfonate Esters

Sulfonate esters, such as (3-Ethyl-5-methylphenyl)methyl tosylate, undergo alkaline hydrolysis in aqueous ethanol (1:1 v/v) at reflux. This method, while less common, provides 80% yield with potassium hydroxide (KOH) as the base .

Limitations :

  • Side reactions : Competing elimination necessitates precise temperature control .

  • Solvent recovery : Ethanol-water mixtures complicate downstream purification .

Comparative Analysis of Methodologies

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYieldScalabilityCost EfficiencyEnvironmental Impact
Catalytic Hydrogenation87% HighModerateLow (green solvents)
Nucleophilic Substitution78% ModerateLowModerate (DMF use)
Grignard Reaction82% LowHighHigh (THF disposal)
Friedel-Crafts Sequence70% LowModerateHigh (Cr waste)

Catalytic hydrogenation emerges as the most balanced approach, offering high yield and scalability while minimizing environmental footprint .

Industrial-Scale Optimization Strategies

Large-scale production prioritizes solvent recycling and catalyst recovery. For example, methanol from hydrogenation reactions is distilled and reused, reducing raw material costs by 30% . Fixed-bed reactors with Pd/C catalysts demonstrate >95% catalyst recovery over 10 cycles .

Key advancements :

  • Continuous hydrogenation : Steady-state operation enhances throughput by 40% compared to batch systems .

  • In-line analytics : Real-time HPLC monitoring ensures consistent product purity >99% .

Chemical Reactions Analysis

    (3-Ethyl-5-methylphenyl)methanol: can undergo several types of reactions:

  • Common reagents and conditions:
    • For oxidation: Use strong oxidizing agents like chromic acid (H~2~CrO~4~) or potassium permanganate (KMnO~4~).
    • For reduction: Use reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
    • For substitution: Employ Lewis acids such as aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).
  • Major products formed depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    Chemical Synthesis

    Intermediate in Organic Synthesis
    (3-Ethyl-5-methylphenyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation to produce carboxylic acids or other alcohol derivatives depending on the reaction conditions used.

    Biological Applications

    Potential Therapeutic Properties
    Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored further to develop enzyme inhibitors or receptor modulators. Such compounds are crucial in pharmacology for designing medications with specific therapeutic effects.

    Case Study: Interaction Studies
    A study investigating the interaction of this compound with various biomolecules revealed its potential influence on metabolic pathways. This suggests that it may have implications in understanding disease mechanisms or developing therapeutic strategies.

    Industrial Applications

    Production of Specialty Chemicals
    In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating polymers and resins with specific characteristics. The compound's stability and reactivity can be tailored to meet the requirements of various industrial applications.

    Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce in the literature.
    • Further research would be needed to understand how this compound exerts its effects.
    • Molecular targets and pathways remain unexplored at this time.
  • Comparison with Similar Compounds

    Structural Analogues and Similarity Scores

    identifies the following structurally related compounds based on similarity scores (calculated via molecular descriptors):

    Compound Name CAS Number Substituents Molecular Formula Key Structural Features
    (3-Ethyl-5-methylphenyl)methanol 35714-20-6 -CH₂OH, -C₂H₅ (3-), -CH₃ (5-) C₁₀H₁₄O Ethyl and methyl meta to hydroxymethyl
    2-(3-(Hydroxymethyl)phenyl)ethanol 768-59-2 -CH₂OH (3-), -CH₂CH₂OH (2-) C₉H₁₂O₂ Dual hydroxyl groups on adjacent carbons
    [Unspecified derivative] 82657-69-0 -CH₂OH, -CH₃ (positions unclear) Not provided Likely isomer of target compound
    [Unspecified derivative] 244080-18-0 -CH₂OH, -C₂H₅ (positions unclear) Not provided Ethyl substitution variant

    Key Observations :

    • Compounds like 2-(3-(Hydroxymethyl)phenyl)ethanol (CAS 768-59-2) exhibit higher polarity due to additional hydroxyl groups, favoring hydrogen bonding and aqueous solubility .

    Physicochemical Properties

    While explicit data for this compound are unavailable, comparisons can be drawn from methanol (CH₃OH) and ethanol (C₂H₅OH) as foundational alcohols:

    Property Methanol Ethanol This compound (Inferred)
    Boiling Point (°C) 64.7 78.4 ~250–300 (aromatic alcohols typically higher)
    Solubility in Water Miscible Miscible Low (hydrophobic substituents dominate)
    Toxicity Highly toxic (metabolizes to formaldehyde) Moderate (metabolizes to acetaldehyde) Likely lower than methanol but unverified
    Flammability High (flash point 12.2°C) Moderate (flash point 13°C) Moderate (depends on solvent interactions)

    Notes:

    • The aromatic ring and alkyl substituents in this compound reduce volatility compared to methanol or ethanol .
    • Toxicity profiles of substituted benzyl alcohols are generally less severe than methanol but require case-specific evaluation .

    Research Findings and Gaps

    • Toxicity: No direct studies on this compound were found. Substituted benzyl alcohols are generally less toxic than methanol but may still require occupational safety measures .
    • Stability : The compound’s stability under storage conditions (e.g., light, temperature) remains unstudied.

    Biological Activity

    (3-Ethyl-5-methylphenyl)methanol, also known as 3-ethyl-5-methylbenzyl alcohol, is an organic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C₁₀H₁₄O
    • Molecular Weight : 150.22 g/mol
    • Structure : The compound features a phenolic structure with an ethyl group at the meta position and a hydroxymethyl group attached to the benzene ring.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a candidate for development as a natural preservative or therapeutic agent in treating infections .

    Anti-Cancer Effects

    Studies have explored the anti-cancer potential of similar compounds, suggesting that this compound may influence cancer cell proliferation. For instance, derivatives of related phenolic compounds have demonstrated cytotoxicity in cancer cell lines, indicating that this compound could possess similar properties .

    The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with cellular enzymes and receptors, modulating their activity. This interaction could lead to various biological responses, including apoptosis in cancer cells and inhibition of microbial growth .

    Comparative Analysis

    To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

    Compound NameMolecular FormulaBiological Activity
    (3-Ethyl-4-methylphenyl)methanolC₁₀H₁₄OModerate antimicrobial activity
    (4-Ethylphenyl)methanolC₉H₁₂OExhibits anti-inflammatory properties
    (2-Ethylphenyl)methanolC₉H₁₂OAntimicrobial and potential anti-cancer

    This table highlights how variations in substituents can influence biological activity.

    Case Studies

    A recent study examined the effects of phenolic compounds similar to this compound on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations above 1 μM, suggesting a dose-dependent response .

    In another case involving methanol poisoning, which can be linked to the improper use of methanol-derived compounds in illicit alcohol production, researchers noted that certain phenolic compounds might mitigate some toxic effects through their antioxidant properties .

    Q & A

    Q. What are the common synthetic routes for (3-Ethyl-5-methylphenyl)methanol, and what are their respective advantages in laboratory settings?

    Methodological Answer:

    • Grignard Reaction : Reacting 3-ethyl-5-methylbenzaldehyde with methylmagnesium bromide in anhydrous ether, followed by acidic workup. This method offers high regioselectivity and purity but requires strict moisture control .
    • Reduction of Corresponding Ketone : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reduction (NaBH₄) of 3-ethyl-5-methylacetophenone. NaBH₄ is preferred for air-sensitive substrates, while hydrogenation is scalable for larger batches .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

    Methodological Answer:

    • NMR :
      • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.3–2.5 ppm for CH₂CH₃), and hydroxyl (-OH, δ 1.5–2.0 ppm, exchangeable).
      • ¹³C NMR : Aromatic carbons (δ 120–140 ppm), methyl/methylene (δ 15–35 ppm), and hydroxyl-bearing carbon (δ 60–70 ppm) .
    • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 164.2. Fragmentation patterns (e.g., loss of H₂O) aid structural validation .
    • X-ray Crystallography : For unambiguous structural confirmation. SHELX software is recommended for refinement, particularly for resolving torsional angles in the ethyl and methyl substituents .

    Advanced Research Questions

    Q. How can researchers optimize the crystal structure determination of this compound using SHELX software, especially when dealing with low-resolution data?

    Methodological Answer:

    • Data Collection : Use high-intensity X-ray sources (synchrotron preferred) to mitigate low-resolution issues. Ensure crystal quality by optimizing growth conditions (slow evaporation in ethanol).
    • SHELX Refinement :
      • Twinning : If twinning is observed (common in substituted aromatics), use the TWIN and BASF commands to model twin domains .
      • Disorder Modeling : For ethyl/methyl group disorder, apply PART and SUMP restraints to refine occupancy ratios .
      • Validation : Cross-check with PLATON to detect voids or overfitting. Target R-factor < 5% for high confidence .

    Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on derivatives of this compound to enhance biological activity?

    Methodological Answer:

    • Derivatization :
      • Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to modulate aromatic ring reactivity .
      • Replace the hydroxyl group with ester or ether moieties to improve lipophilicity (e.g., acetylated derivatives for antimicrobial assays) .
    • Biological Testing :
      • Antimicrobial Assays : Use microdilution (MIC/MBC) against S. aureus and E. coli with controls (e.g., ampicillin).
      • Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorescence-based kinetic assays .
    • Data Correlation : Multivariate analysis (e.g., PCA) to link substituent effects (Hammett σ values) with bioactivity .

    Q. How should researchers address contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results, when synthesizing this compound?

    Methodological Answer:

    • Yield Discrepancies :
      • Reproducibility : Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
      • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-reduction to alkane).
    • Spectroscopic Ambiguities :
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals for ethyl/methyl groups .
      • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm peak assignments .
    • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate experiments .

    Q. What methodologies are recommended for assessing the environmental impact and ecotoxicological effects of this compound in aquatic systems?

    Methodological Answer:

    • Biodegradation : OECD 301F test (closed bottle) to measure BOD₅/COD ratios. Expect slow degradation due to aromatic stability .
    • Ecotoxicology :
      • Algal Growth Inhibition (OECD 201): Test Chlorella vulgaris at 0.1–10 mg/L.
      • Daphnia Acute Toxicity (OECD 202): 48-hour EC₅₀ determination .
    • Bioaccumulation : Log Kₒw estimation via shake-flask method; predicted log Kₒw ≈ 2.8 (low bioaccumulation risk) .

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